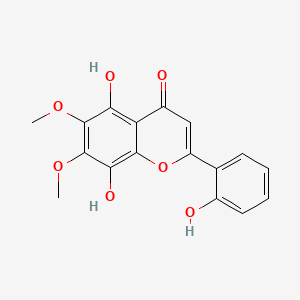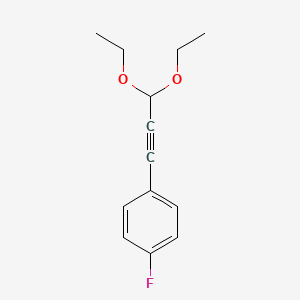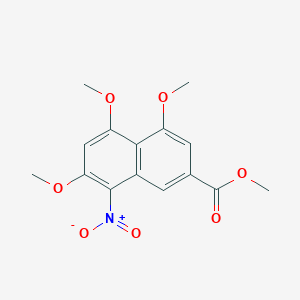
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of methoxy groups through methylation reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids for nitration, bases for methylation, and acidic catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include enzyme inhibition or activation, interaction with cellular receptors, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Lacks the methoxy and nitro groups, resulting in different chemical properties.
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester:
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester is unique due to the combination of methoxy and nitro groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H15NO7 |
|---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
methyl 4,5,7-trimethoxy-8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15NO7/c1-20-10-6-8(15(17)23-4)5-9-13(10)11(21-2)7-12(22-3)14(9)16(18)19/h5-7H,1-4H3 |
InChI Key |
XNJLDFKUXLGEBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CC(=C2[N+](=O)[O-])OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


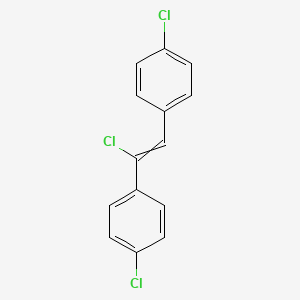
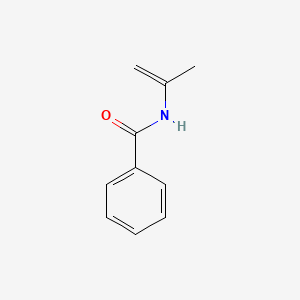

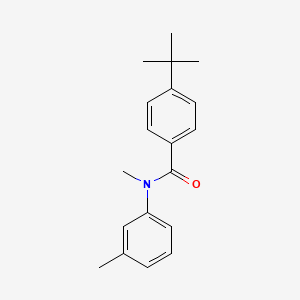

![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
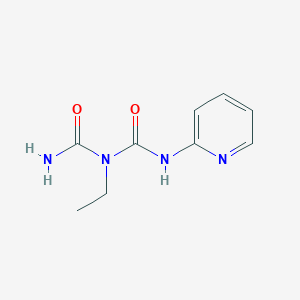
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)


